molecular formula C18H19BrN2 B13112271 (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine

Katalognummer: B13112271
Molekulargewicht: 343.3 g/mol
InChI-Schlüssel: NSBLDMRKZLVEKJ-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is a complex organic compound that features a brominated indole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine typically involves the bromination of an indole precursor followed by a series of reactions to introduce the phenethylamine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps may involve reductive amination or other coupling reactions to attach the phenethylamine group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the brominated position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The phenethylamine moiety may also contribute to its biological effects by interacting with neurotransmitter systems or other signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Bromo-1H-indol-2-yl)methanol
  • (5-Bromo-1H-indol-2-yl)methanamine

Uniqueness

(S)-1-(5-Bromo-1H-indol-2-yl)-N-phenethylethanamine is unique due to its specific combination of a brominated indole and a phenethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H19BrN2

Molekulargewicht

343.3 g/mol

IUPAC-Name

(1S)-1-(5-bromo-1H-indol-2-yl)-N-(2-phenylethyl)ethanamine

InChI

InChI=1S/C18H19BrN2/c1-13(20-10-9-14-5-3-2-4-6-14)18-12-15-11-16(19)7-8-17(15)21-18/h2-8,11-13,20-21H,9-10H2,1H3/t13-/m0/s1

InChI-Schlüssel

NSBLDMRKZLVEKJ-ZDUSSCGKSA-N

Isomerische SMILES

C[C@@H](C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3

Kanonische SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)NCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.